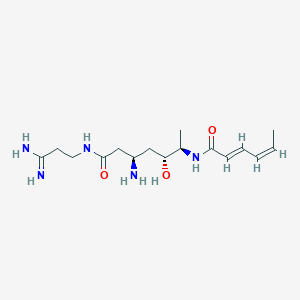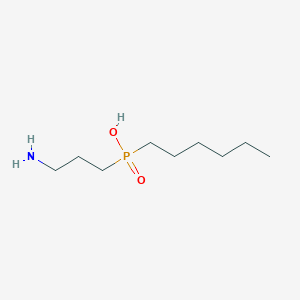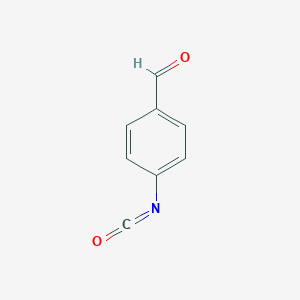
4-Isocyanatobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isocyanatobenzaldehyde is a chemical compound used in various scientific research applications. It is a yellow crystalline solid with a molecular formula of C8H5NO2. This compound is synthesized using different methods, and it has various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-Isocyanatobenzaldehyde is not well understood. However, it is believed to act as a nucleophile, attacking the electrophilic carbon of various organic compounds. This reaction results in the formation of new compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Isocyanatobenzaldehyde are not well studied. However, it is believed to have antimicrobial and antifungal properties. It is also believed to have anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-Isocyanatobenzaldehyde is a useful reagent in various lab experiments. It is easy to handle and store, and it is relatively inexpensive. However, it is toxic and can be hazardous if not handled properly. It should be handled in a fume hood, and protective clothing should be worn.
Orientations Futures
There are many future directions for the use of 4-Isocyanatobenzaldehyde in scientific research. One direction is the synthesis of new heterocyclic compounds using 4-Isocyanatobenzaldehyde as a reagent. Another direction is the study of the biochemical and physiological effects of 4-Isocyanatobenzaldehyde. This could lead to the development of new drugs with antimicrobial, antifungal, and anticancer properties. Additionally, the use of 4-Isocyanatobenzaldehyde in the preparation of Schiff bases and Mannich bases could be explored further. These compounds have various applications in organic synthesis and medicinal chemistry.
Méthodes De Synthèse
4-Isocyanatobenzaldehyde is synthesized using various methods. One of the most common methods is the reaction of 4-nitrobenzaldehyde with phosgene. This reaction produces 4-Isocyanatobenzaldehyde and hydrogen chloride gas. Another method is the reaction of 4-aminobenzaldehyde with triphosgene. This reaction produces 4-Isocyanatobenzaldehyde and carbon dioxide gas.
Applications De Recherche Scientifique
4-Isocyanatobenzaldehyde is used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds. It is also used in the preparation of Schiff bases and Mannich bases. Moreover, it is used in the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridines.
Propriétés
Numéro CAS |
111616-43-4 |
|---|---|
Nom du produit |
4-Isocyanatobenzaldehyde |
Formule moléculaire |
C8H5NO2 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
4-isocyanatobenzaldehyde |
InChI |
InChI=1S/C8H5NO2/c10-5-7-1-3-8(4-2-7)9-6-11/h1-5H |
Clé InChI |
PUINVXGYZJXMMX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=O)N=C=O |
SMILES canonique |
C1=CC(=CC=C1C=O)N=C=O |
Synonymes |
Benzaldehyde, 4-isocyanato- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Furo[3,2-c]pyridin-3(2H)-one](/img/structure/B38324.png)
![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid](/img/structure/B38331.png)
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B38334.png)


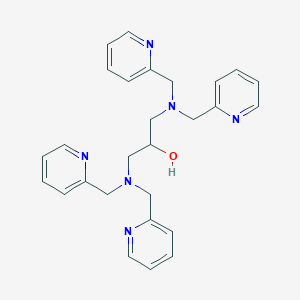
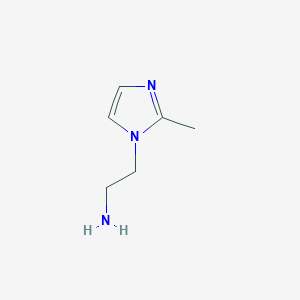
![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)


